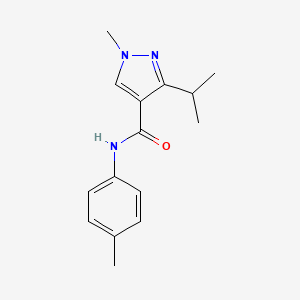
N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide, also known as CPP or CPP-ACP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPP-ACP has been extensively studied for its ability to enhance the delivery of bioactive molecules, such as peptides and proteins, to targeted sites.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP is not fully understood, but it is believed to involve the formation of a complex between N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP and the bioactive molecule. This complex is then taken up by cells through endocytosis, where it is released and the bioactive molecule can exert its effect. N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP has also been shown to interact with cell membranes, which may contribute to its ability to enhance cellular uptake.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP can enhance the cellular uptake of bioactive molecules, such as peptides and proteins, which can improve their efficacy. N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP has also been shown to interact with cell membranes, which may contribute to its ability to enhance cellular uptake. In vivo studies have demonstrated that N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP can improve the pharmacokinetics and biodistribution of bioactive molecules, which can increase their therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP has several advantages for lab experiments, including its ability to enhance the delivery of bioactive molecules and its potential applications in various fields. However, there are also limitations to its use, including its cost and the need for specialized equipment and expertise for its synthesis and characterization.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP. One area of focus is the development of new methods for the synthesis and characterization of N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP, which could improve its accessibility and reduce its cost. Another area of focus is the optimization of N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP for specific applications, such as drug delivery or tissue engineering. Additionally, there is a need for further studies to elucidate the mechanism of action of N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP and its interactions with cells and tissues. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP for various applications.
Métodos De Síntesis
N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP can be synthesized through a multi-step process that involves the reaction of 3-chloroaniline with pyrrole-2-carboxaldehyde, followed by the reaction of the resulting compound with pyrrolidine-1-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP has been extensively studied for its potential applications in various fields, including drug delivery, tissue engineering, and biotechnology. N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP has been shown to enhance the delivery of bioactive molecules to targeted sites, such as cancer cells, by increasing their cellular uptake and reducing their degradation. N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP has also been used as a scaffold for tissue engineering, as it can promote cell adhesion and proliferation. In biotechnology, N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP has been used to improve the stability and activity of enzymes and proteins.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-11-4-1-5-12(10-11)18-15(20)19-9-3-7-14(19)13-6-2-8-17-13/h1-2,4-6,8,10,14,17H,3,7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPZDBOAPKXZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)


![6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514227.png)

![6-(2-Chloro-4-fluorophenyl)-3-methyl-[1,2]thiazolo[5,4-d][1,3]oxazin-4-one](/img/structure/B7514239.png)

![1-Propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea](/img/structure/B7514262.png)


